molecular formula C10H9F5O2 B14765528 2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol

2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol

Cat. No.: B14765528
M. Wt: 256.17 g/mol
InChI Key: PXCLMQNRZJCCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol is a fluorinated organic compound with the molecular formula C10H8F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. It is used in various scientific research applications due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with difluoromethyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol is unique due to the presence of both difluoro and trifluoro groups, which impart distinct chemical reactivity and stability. This makes it a valuable compound for specialized research and industrial applications .

Properties

Molecular Formula

C10H9F5O2

Molecular Weight

256.17 g/mol

IUPAC Name

2,2-difluoro-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanol

InChI

InChI=1S/C10H9F5O2/c11-9(12,5-16)7-1-3-8(4-2-7)17-6-10(13,14)15/h1-4,16H,5-6H2

InChI Key

PXCLMQNRZJCCCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)(F)F)OCC(F)(F)F

Origin of Product

United States

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